molecular formula C19H23N3O4 B2701801 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034316-20-4

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2701801
CAS No.: 2034316-20-4
M. Wt: 357.41
InChI Key: BXFNAOSOPSBMPL-SHTZXODSSA-N
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Description

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound supplied for investigational use in biochemical and pharmacological research. This molecule features a defined stereochemistry at the cyclohexyl ring, confirmed as the (1r,4r) diastereomer . Its molecular structure incorporates a 3-methoxyphenoxy ether group and a pyrazine heterocycle linked through a central acetamide-bearing cyclohexyl scaffold, yielding a molecular formula of C 19 H 23 N 3 O 4 and a molecular weight of 357.40 g/mol . The compound has a calculated topological polar surface area of approximately 82.6 Ų and an XLogP3 value of 2.4, indicating potential for cell membrane permeability . While its specific biological targets and mechanistic pathways are areas of active exploration, compounds with similar structural motifs, such as acetamide linkages and heterocyclic systems, are frequently investigated in medicinal chemistry for their interactions with various enzymes and receptors . Researchers are encouraged to utilize this high-quality compound in their studies to elucidate its potential research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-16-3-2-4-17(11-16)25-13-18(23)22-14-5-7-15(8-6-14)26-19-12-20-9-10-21-19/h2-4,9-12,14-15H,5-8,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFNAOSOPSBMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-methoxyphenol: This can be achieved through the methylation of phenol using methanol in the presence of a catalyst such as sulfuric acid.

    Preparation of 3-methoxyphenoxyacetic acid: This involves the reaction of 3-methoxyphenol with chloroacetic acid under basic conditions.

    Synthesis of the cyclohexylamine derivative: The cyclohexylamine derivative can be synthesized by reacting cyclohexylamine with pyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling reaction: Finally, the 3-methoxyphenoxyacetic acid is coupled with the cyclohexylamine derivative using a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenoxy or 3-carbonylphenoxy derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it could modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the N-(trans-4-substituted cyclohexyl)acetamide core but differ in substituents on the phenoxy and cyclohexyl groups:

Compound Name Substituents (Phenoxy/Cyclohexyl) Key Features Reference
Target Compound 3-Methoxyphenoxy / Pyrazin-2-yloxy Balanced solubility (methoxy) and heterocyclic interaction potential (pyrazine).
ISRIB-A13 (2-(4-Cyanophenoxy)-N-...) 4-Cyanophenoxy / 4-Cyanophenoxy Electron-withdrawing cyano groups enhance rigidity and binding affinity.
ISRIB-A14 (2-(3,4-Dichlorophenoxy)-N-...) 3,4-Dichlorophenoxy / 4-Chlorophenoxy Lipophilic chlorides improve membrane permeability but reduce solubility.
ISRIB-A10 (2-(4-Methylphenoxy)-N-...) 4-Methylphenoxy / 4-Chlorophenoxy Methyl group increases metabolic stability; chloro enhances hydrophobicity.
N-Cyclohexyl-2-(4-fluorophenyl)-... (III-38) 4-Fluorophenyl / Cyclohexyl Fluorine’s electronegativity strengthens target interactions.

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity
  • ISRIB-A13: Cyano groups enhance binding to hydrophobic pockets but may reduce solubility .
  • III-38 : The 4-fluorophenyl group improves binding to aromatic residues in target proteins .
Solubility and Lipophilicity
  • Methoxy vs. Halogen : The target’s methoxy group improves aqueous solubility compared to chlorinated analogs (e.g., ISRIB-A14, logP ~3.5) but may reduce membrane permeability .
  • Pyrazine vs. Pyridine : Pyrazine’s nitrogen-rich structure (target) increases polarity vs. pyridine-containing analogs (e.g., ), affecting blood-brain barrier penetration .

Biological Activity

2-(3-Methoxyphenoxy)-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular weight : 314.38 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. Research indicates that pyrazole derivatives can inhibit various kinases involved in cancer progression, such as BRAF and EGFR .

Table 1: Summary of Anticancer Activity

Compound TypeTarget KinaseIC50 (µM)Reference
Pyrazole DerivativesBRAF(V600E)0.5
Pyrazole DerivativesEGFR0.8
This compoundUnknownTBDCurrent Study

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the inflammatory response. In vitro assays demonstrated that modifications in the structure significantly influenced the inhibitory activity against NAAA .

Table 2: NAAA Inhibition Potency

CompoundIC50 (µM)Mechanism of Action
Pyrazole Derivative A0.655Non-covalent inhibition
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the methoxyphenoxy group and the pyrazinyl moiety is critical for its binding affinity and subsequent biological effects. Modifications to these groups have been shown to affect potency significantly.

Key Findings:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Pyrazine Moiety : Contributes to receptor binding and selectivity.

Case Study 1: Breast Cancer Cell Lines

In a study examining the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds with structural similarities to our target compound exhibited significant cytotoxicity, especially when combined with conventional chemotherapy agents like doxorubicin. This suggests a potential for synergistic therapeutic strategies .

Case Study 2: In Vivo Efficacy

Preliminary in vivo studies using murine models have indicated that compounds structurally related to this compound show promising results in reducing tumor size and improving survival rates compared to control groups .

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